![molecular formula C29H27F3N6O B1192932 3-((1H-吡唑并[3,4-b]吡啶-5-基)乙炔基)-4-甲基-N-(4-((4-甲基哌嗪-1-基)甲基)-3-(三氟甲基)苯基)苯甲酰胺 CAS No. 1257628-77-5](/img/structure/B1192932.png)

3-((1H-吡唑并[3,4-b]吡啶-5-基)乙炔基)-4-甲基-N-(4-((4-甲基哌嗪-1-基)甲基)-3-(三氟甲基)苯基)苯甲酰胺

描述

This compound belongs to a class of molecules characterized by the presence of pyrazolo[3,4-b]pyridine and benzamide moieties, indicative of potential biological relevance. Such structures are often synthesized for their potential as imaging agents or for biological activities against various targets.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, yielding final products through steps including reduction, oxidation, nucleophilic addition, and condensation. The synthesis process aims at high purity and specific activity, crucial for their application in imaging and biological studies (Wang et al., 2018).

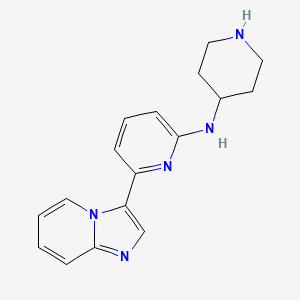

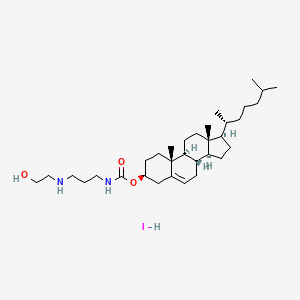

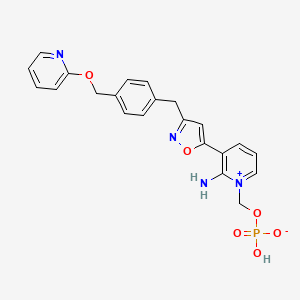

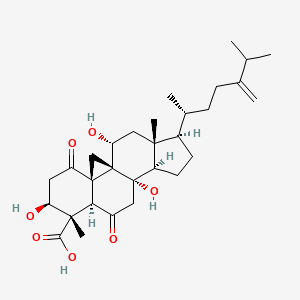

Molecular Structure Analysis

The molecular structure often involves a pyrazolo[3,4-b]pyridine system, where atoms are arranged to optimize interaction with biological targets. Structural determination techniques, including X-ray crystallography, are used to elucidate the 3D conformation of these compounds, highlighting the importance of the spatial arrangement for their biological activity (Zhang et al., 2006).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including N-[11C]methylation and O-[11C]methylation, which are pivotal in the synthesis of PET agents. Their reactivity is closely monitored to achieve the desired labeling efficiency and specificity for imaging purposes (Wang et al., 2013).

科学研究应用

抗癌和抗5-脂氧合酶药物

由Rahmouni等人(2016年)进行的研究合成了一系列新化合物,包括3-((1H-吡唑并[3,4-b]吡啶-5-基)乙炔基)-4-甲基-N-(4-((4-甲基哌嗪-1-基)甲基)-3-(三氟甲基)苯基)苯甲酰胺。这些化合物被评估其细胞毒性和5-脂氧合酶抑制活性,使它们在抗癌研究和潜在的抗5-脂氧合酶药物中具有相关性 Rahmouni et al., 2016。

癌症中B-Raf(V600E)的成像

Wang等人(2013年)探索了合成一种相关化合物,用于PET成像以检测癌症中的B-Raf(V600E)突变的潜在用途。这项研究对于开发肿瘤学诊断工具至关重要 Wang et al., 2013。

抗禽流感病毒活性

Hebishy等人(2020年)报道了基于苯甲酰胺的5-氨基吡唑类化合物的合成,包括所讨论的化合物的变体。这些化合物显示出对禽流感H5N1的显著抗病毒活性,表明在抗病毒药物开发中具有潜在应用 Hebishy et al., 2020。

在神经炎症中的IRAK4酶成像

Wang等人(2018年)的研究包括合成类似于3-((1H-吡唑并[3,4-b]吡啶-5-基)乙炔基)-4-甲基-N-(4-((4-甲基哌嗪-1-基)甲基)-3-(三氟甲基)苯基)苯甲酰胺的化合物。它被用于成像IRAK4酶,这在神经炎症研究中具有重要意义,可能有助于神经退行性疾病的诊断 Wang et al., 2018。

抗微生物活性

Abdelhamid和Gomha(2013年)的研究合成了包括吡唑并[1,5-a]嘧啶衍生物在内的化合物。它们的抗微生物活性突显了这类化合物在开发新抗生素或抗真菌药物中的潜力 Abdelhamid & Gomha, 2013。

α1-肾上腺素受体拮抗剂

Elworthy等人(1997年)确定了芳基哌嗪类化合物作为α1-肾上腺素受体亚型选择性拮抗剂。这包括结构与所讨论化学物质相似的化合物,表明它们在开发针对尿路和其他受α1-肾上腺素受体影响的系统的药物中具有潜力 Elworthy et al., 1997。

安全和危害

This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.

未来方向

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.

I hope this helps! If you have any other questions, feel free to ask.

属性

IUPAC Name |

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKBVRDEOITLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | |

CAS RN |

1257628-77-5 | |

| Record name | Olverembatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257628775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HQP1351 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OLVEREMBATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV1M7Q3CBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。